5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine
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Overview
Description
5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine is a chemical compound with the molecular formula C7H4BrF5N2 It is a pyridine derivative that contains a bromine atom at the 5-position and a pentafluoroethyl group at the 3-position
Preparation Methods
The synthesis of 5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-3-fluoropyridine with sodium nitrite in acetic acid to form 5-bromo-3-fluoro-2-nitrosopyridine. This intermediate is then reacted with ammonia to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a potential ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine involves its interaction with molecular targets and pathways within a given system. The specific mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar compounds to 5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine include:
5-Bromo-3-fluoropyridin-2-amine: A similar pyridine derivative with a fluorine atom instead of a pentafluoroethyl group.
2-Bromo-5-(trifluoromethyl)pyridine: Another pyridine derivative with a trifluoromethyl group at the 5-position.
Bromopentafluorobenzene: A benzene derivative with a bromine atom and multiple fluorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
IUPAC Name |
5-bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF5N2/c8-3-1-4(5(14)15-2-3)6(9,10)7(11,12)13/h1-2H,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSJMDVMRHZZMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(C(F)(F)F)(F)F)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF5N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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